Sos1-IN-14

Description

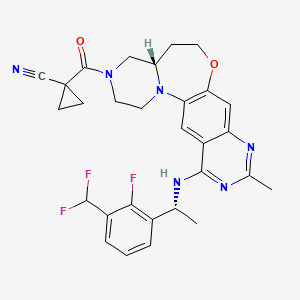

Structure

3D Structure

Properties

Molecular Formula |

C29H29F3N6O2 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

1-[(7S)-17-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-15-methyl-10-oxa-2,5,14,16-tetrazatetracyclo[9.8.0.02,7.013,18]nonadeca-1(11),12,14,16,18-pentaene-5-carbonyl]cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C29H29F3N6O2/c1-16(19-4-3-5-20(25(19)30)26(31)32)34-27-21-12-23-24(13-22(21)35-17(2)36-27)40-11-6-18-14-37(9-10-38(18)23)28(39)29(15-33)7-8-29/h3-5,12-13,16,18,26H,6-11,14H2,1-2H3,(H,34,35,36)/t16-,18+/m1/s1 |

InChI Key |

UVNQICXVXBBWBT-AEFFLSMTSA-N |

Isomeric SMILES |

CC1=NC2=CC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(C[C@@H]5CCO3)C(=O)C6(CC6)C#N |

Canonical SMILES |

CC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(CC5CCO3)C(=O)C6(CC6)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SOS1 Inhibitors in KRAS-Mutant Cells

This guide provides a detailed overview of the mechanism of action for Son of Sevenless homolog 1 (SOS1) inhibitors in cancer cells harboring KRAS mutations. It is intended for researchers, scientists, and drug development professionals working in oncology and targeted therapies. The content synthesizes preclinical data on the biochemical and cellular effects of this class of compounds. While the specific compound "Sos1-IN-14" is not prominently documented in the literature, this guide will focus on the well-characterized and representative SOS1 inhibitor, BI-3406, and other notable inhibitors like MRTX0902 and BAY-293, to illustrate the core mechanism.

Introduction: Targeting the KRAS Activation Cycle

KRAS is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled activation of downstream signaling pathways that drive cell proliferation and survival, primarily the MAPK (RAS-RAF-MEK-ERK) pathway.[2][3]

Directly targeting mutant KRAS has been a long-standing challenge.[4] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by catalyzing the exchange of GDP for GTP.[5][6] Even in KRAS-mutant cancers, the mutant protein still undergoes nucleotide cycling, making it dependent on GEFs like SOS1 for reactivation.[7] Therefore, inhibiting the interaction between SOS1 and KRAS presents a compelling therapeutic strategy to reduce the levels of active KRAS-GTP and suppress oncogenic signaling.[5][7] SOS1 inhibitors are small molecules designed to bind to a pocket on the SOS1 protein, thereby disrupting its ability to engage with and activate KRAS.[3][8]

Core Mechanism of Action: Disruption of the SOS1::KRAS Interaction

The primary mechanism of action for SOS1 inhibitors is the direct blockade of the protein-protein interaction (PPI) between SOS1 and KRAS.[2][7] SOS1 possesses a catalytic site that binds to KRAS-GDP, facilitating the release of GDP and allowing GTP to bind.[5] Potent SOS1 inhibitors, such as BI-3406 and MRTX0902, bind to a specific pocket on SOS1, preventing KRAS from docking at the catalytic site.[3][8]

This inhibition has two key consequences:

-

Prevents KRAS Activation: By blocking the nucleotide exchange process, SOS1 inhibitors reduce the formation of the active KRAS-GTP state.[3]

-

Increases Inactive KRAS Pool: The inhibition leads to an accumulation of the inactive KRAS-GDP form. This is particularly relevant for combination therapies with KRAS G12C inhibitors, which selectively bind to the GDP-bound state of the mutant protein.[7][9]

The selectivity of these inhibitors for SOS1 over its homolog SOS2 is a critical feature. For example, MRTX0902 potently inhibits SOS1-mediated GTP exchange but has no significant effect on SOS2 activity at therapeutic concentrations.[10] This selectivity is important as SOS2 can sometimes play a compensatory role.[9][11]

Impact on Downstream Signaling Pathways

By reducing the pool of active KRAS-GTP, SOS1 inhibitors lead to the suppression of downstream signaling cascades. The most prominent of these is the MAPK pathway. Inhibition of SOS1 results in a concentration-dependent decrease in the phosphorylation of MEK and ERK, which are key downstream effectors of KRAS signaling.[7][12]

Quantitative Data on SOS1 Inhibitor Activity

The potency of SOS1 inhibitors has been quantified through various biochemical and cellular assays across a range of KRAS-mutant cell lines. The tables below summarize key data for representative compounds.

Table 1: Biochemical Activity of SOS1 Inhibitors

| Compound | Assay Type | Target/Interaction | IC50 / Ki | Reference |

|---|---|---|---|---|

| MRTX0902 | HTRF Binding | SOS1 Binding | 2.1 nM (Ki) | [10] |

| HTRF PPI | SOS1::KRAS G12C | 30.7 nM | [10] | |

| HTRF Functional | SOS1-mediated GTP Exchange | 15 nM | [10] | |

| BI-3406 | HTRF PPI | SOS1::KRAS G12C | 8.3 nM | [12] |

| BAY-293 | HTRF PPI | KRAS G12C::SOS1 | 21 nM | [13] |

| SIAIS562055 | HTRF PPI | SOS1::KRAS G12C | 95.7 nM | [1] |

| | HTRF PPI | SOS1::KRAS G12D | 134.5 nM |[1] |

Table 2: Cellular Activity of SOS1 Inhibitors in KRAS-Mutant Cell Lines

| Compound | Cell Line | KRAS Mutation | Assay | IC50 | Reference |

|---|---|---|---|---|---|

| MRTX0902 | MIA PaCa-2 | G12C | pERK Inhibition | 110 nM | [2] |

| NCI-H358 | G12C | 3D Cell Viability | 210 nM | [2] | |

| BI-3406 | DLD-1 | G13D | pERK Inhibition | ~10-100 nM | [12] |

| SIAIS562055 | NCI-H358 | G12C | 3D Cell Viability | ~100-1000 nM | [1] |

| HPAF-II | G12D | 3D Cell Viability | ~100-1000 nM | [1] |

| | SW620 | G12V | 3D Cell Viability | ~100-1000 nM |[1] |

Synergistic Combinations with Other Targeted Agents

A key finding in preclinical studies is the synergistic activity of SOS1 inhibitors when combined with other MAPK pathway inhibitors.[7]

-

With KRAS G12C Inhibitors (e.g., Adagrasib, Sotorasib): KRAS G12C inhibitors bind covalently to the inactive, GDP-bound form of the mutant protein. By preventing nucleotide exchange, SOS1 inhibitors increase the availability of this target, enhancing the potency and efficacy of G12C inhibitors.[8][9] This combination leads to a more profound and durable suppression of MAPK pathway signaling.[8]

-

With MEK Inhibitors (e.g., Trametinib): MEK inhibition can trigger a feedback mechanism that leads to the reactivation of SOS1.[3] Co-treatment with a SOS1 inhibitor blocks this feedback loop, resulting in a stronger and more sustained inhibition of the pathway and enhanced anti-tumor activity.[14]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of SOS1 inhibitors.

A. Homogeneous Time-Resolved Fluorescence (HTRF) PPI Assay

-

Objective: To quantify the ability of an inhibitor to disrupt the SOS1::KRAS protein-protein interaction.

-

Principle: This assay measures the proximity of two molecules tagged with donor and acceptor fluorophores. When in close proximity (i.e., interacting), excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor that disrupts the interaction will decrease the HTRF signal.

-

Methodology:

-

Recombinant, tagged SOS1 (e.g., GST-tagged) and KRAS (e.g., His-tagged) proteins are used.

-

An anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and another anti-tag antibody conjugated to an acceptor (e.g., d2) are added.

-

The proteins, antibodies, and varying concentrations of the test compound (e.g., this compound) are incubated in a microplate.

-

The plate is read on an HTRF-compatible reader, measuring emission at two wavelengths.

-

The ratio of acceptor to donor emission is calculated, and IC50 values are determined from dose-response curves.[10][15]

-

B. Western Blot Analysis for pERK Inhibition

-

Objective: To measure the effect of the inhibitor on a key downstream signaling node of the KRAS pathway.

-

Methodology:

-

Cell Culture and Treatment: KRAS-mutant cells (e.g., MIA PaCa-2, NCI-H358) are seeded and allowed to attach. Cells are then serum-starved to reduce basal signaling, followed by treatment with various concentrations of the SOS1 inhibitor for a specified time (e.g., 2-24 hours).[1] In some experiments, cells are stimulated with a growth factor like EGF to induce pathway activation.

-

Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK) overnight at 4°C. A loading control like β-actin or GAPDH is also probed.

-

Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

-

Quantification: Densitometry analysis is performed to quantify the ratio of p-ERK to t-ERK, normalized to the vehicle control.[2]

-

C. 3D Cellular Viability Assay (e.g., CellTiter-Glo® 3D)

-

Objective: To assess the anti-proliferative effect of the inhibitor in a more physiologically relevant three-dimensional culture model.

-

Methodology:

-

Spheroid Formation: Cells are seeded in ultra-low attachment plates to promote the formation of spheroids over several days.

-

Treatment: Spheroids are treated with a dose range of the SOS1 inhibitor.

-

Incubation: The plates are incubated for an extended period (e.g., 7-14 days) to allow for effects on cell growth.[2]

-

ATP Measurement: The CellTiter-Glo® 3D reagent is added to the wells. This reagent lyses the cells and provides the substrate for a thermostable luciferase, producing a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Analysis: Luminescence is measured with a plate reader. The data is normalized to vehicle-treated controls to calculate the percent viability, and IC50 values are determined.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel SOS1 inhibitor.

Conclusion

SOS1 inhibitors represent a promising class of targeted therapies for KRAS-driven cancers. Their mechanism of action, centered on the disruption of the SOS1::KRAS interaction, directly addresses the hyperactivation of the MAPK pathway. By reducing the levels of active KRAS-GTP, these compounds inhibit downstream signaling and suppress the proliferation of KRAS-mutant cancer cells. Furthermore, their ability to synergize with direct KRAS inhibitors and other pathway modulators highlights their potential to overcome intrinsic and adaptive resistance, offering a new avenue for developing more effective combination treatment strategies in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]

- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Sos1 Inhibition in the RAS-MAPK Pathway

Note on Terminology: The specific designation "Sos1-IN-14" is not widely recognized in the peer-reviewed scientific literature. This guide will focus on the well-characterized roles of small-molecule inhibitors of Son of Sevenless homolog 1 (Sos1) and the regulatory protein 14-3-3 in the RAS-MAPK pathway. We will also reference specific compounds from seminal publications that may be relevant to this query.

Introduction

The Ras-MAPK (Rat sarcoma-Mitogen-activated protein kinase) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2] Hyperactivation of this pathway, often driven by mutations in RAS genes (KRAS, NRAS, HRAS), is a hallmark of approximately 30% of all human cancers.[3] Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating RAS proteins.[1][4] It catalyzes the exchange of GDP for GTP on RAS, converting it to its active, signal-transducing state.[5] Given its upstream position in the pathway, Sos1 has emerged as a compelling therapeutic target for cancers driven by RAS mutations.

This technical guide provides a comprehensive overview of the role of Sos1 inhibition in modulating the RAS-MAPK pathway. It is intended for researchers, scientists, and drug development professionals. We will delve into the mechanism of action of Sos1 inhibitors, present key quantitative data, detail relevant experimental protocols, and visualize the complex signaling and experimental workflows.

The RAS-MAPK Signaling Pathway

Under normal physiological conditions, the RAS-MAPK pathway is tightly regulated. The process is initiated by the binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface. This leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2. Grb2, in complex with Sos1, is then recruited to the plasma membrane.[6] This translocation allows Sos1 to engage with membrane-bound RAS, facilitating the GDP-GTP exchange and activating RAS.[6] Active, GTP-bound RAS then recruits and activates downstream effector proteins, notably RAF kinases, which initiates a phosphorylation cascade through MEK and finally ERK.[7] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, driving cellular proliferation and survival.[2]

Mechanism of Action of Sos1 Inhibitors

Sos1 inhibitors are small molecules designed to block the activation of RAS.[1] They function by binding to a specific pocket on the Sos1 protein, which disrupts its interaction with RAS.[1][8] This prevention of the Sos1-RAS complex formation inhibits the loading of GTP onto RAS, thereby keeping it in its inactive, GDP-bound state.[8] Consequently, the downstream signaling cascade through RAF, MEK, and ERK is suppressed, leading to an anti-proliferative effect in cancer cells that are dependent on this pathway.[7]

Several potent and selective Sos1 inhibitors have been developed, including BAY-293 and BI-3406.[8][9] These compounds have been instrumental in validating Sos1 as a druggable target and are being investigated in various preclinical and clinical settings.[10][11]

Negative Feedback Regulation of Sos1 by 14-3-3 Proteins

The RAS-MAPK pathway is also subject to negative feedback regulation to prevent uncontrolled signaling. One such mechanism involves the phosphorylation of Sos1 by RSK (Ribosomal S6 Kinase), a downstream target of ERK.[12] RSK phosphorylates Sos1 on specific serine residues (Ser1134 and Ser1161), which creates binding sites for 14-3-3 proteins.[12] The binding of 14-3-3 to phosphorylated Sos1 is thought to inhibit its GEF activity, possibly by preventing its localization to the plasma membrane or by sterically hindering its interaction with Grb2.[2] This feedback loop serves to attenuate the signal and maintain cellular homeostasis.

Quantitative Data for Sos1 Inhibitors

The potency of Sos1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%.

| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| BAY-293 | KRAS G12C-Sos1 Interaction | Biochemical | 21 | [8] |

| BI-3406 | SOS1::KRAS(G12C) Interaction (HTRF) | Biochemical | 8.3 | [13] |

| Compound 14 | SOS1::KRAS(G12C) Interaction (HTRF) | Biochemical | 6.0 | [13] |

| Compound 37 | SOS1::KRAS(G12C) Interaction (HTRF) | Biochemical | 3.1 | [13] |

| BI-3406 | p-ERK Inhibition | DLD-1 Cells | ~30 | [13] |

| BI-3406 | Proliferation (3D) | NCI-H358 Cells | ~50 | [13] |

Table 1: Summary of reported IC50 values for selected Sos1 inhibitors.

Experimental Protocols

The characterization of Sos1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical SOS1-KRAS Interaction Assay (HTRF)

This assay is used to quantify the ability of a compound to disrupt the protein-protein interaction (PPI) between Sos1 and KRAS.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a FRET-based technology. Recombinant Sos1 and KRAS proteins are labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) fluorophore, respectively.[13] When the proteins interact, the fluorophores are in close proximity, allowing for energy transfer and a detectable FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.

-

Methodology:

-

Recombinant, tagged human Sos1 and KRAS(G12C) proteins are purified.

-

Sos1 is labeled with an anti-tag antibody conjugated to Eu cryptate, and KRAS is labeled with an anti-tag antibody conjugated to XL665.

-

The labeled proteins are incubated in a microplate with serial dilutions of the test compound (e.g., this compound).

-

After incubation (e.g., 1-2 hours at room temperature), the fluorescence is read at two wavelengths (emission of the donor and acceptor).

-

The HTRF ratio is calculated, and IC50 values are determined by plotting the ratio against the compound concentration.

-

Cellular p-ERK Inhibition Assay (Western Blot)

This assay measures the functional consequence of Sos1 inhibition on the downstream RAS-MAPK pathway within a cellular context.

-

Principle: Inhibition of Sos1 should lead to a decrease in the levels of active, phosphorylated ERK (p-ERK). Western blotting is used to detect and quantify the levels of p-ERK relative to total ERK.

-

Methodology:

-

Cancer cells with a known RAS mutation (e.g., DLD-1, NCI-H358) are seeded in culture plates.

-

After attachment, cells are serum-starved to reduce basal pathway activity.

-

Cells are then treated with various concentrations of the Sos1 inhibitor for a defined period (e.g., 2-4 hours).

-

Cells are stimulated with a growth factor (e.g., EGF) to activate the RAS-MAPK pathway.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for p-ERK and total ERK. A loading control (e.g., GAPDH) is also probed.

-

Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and bands are visualized using chemiluminescence.

-

Band intensities are quantified to determine the reduction in p-ERK levels.

-

Experimental Workflow Visualization

Conclusion

Targeting the guanine nucleotide exchange factor Sos1 represents a promising therapeutic strategy for cancers driven by aberrant RAS-MAPK signaling. Small-molecule inhibitors effectively disrupt the crucial Sos1-RAS interaction, preventing RAS activation and suppressing downstream oncogenic signaling. The potency of these inhibitors can be robustly quantified using biochemical and cellular assays, with compounds like BAY-293 and BI-3406 demonstrating nanomolar efficacy. Furthermore, the cellular activity of Sos1 is endogenously regulated by a negative feedback loop involving RSK and 14-3-3 proteins, highlighting the complex control of this critical signaling node. Continued research and development of Sos1 inhibitors, potentially in combination with other targeted agents, hold significant promise for improving outcomes in patients with RAS-mutant cancers.[11]

References

- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Structural characterization of 14-3-3ζ in complex with the human Son of sevenless homolog 1 (SOS1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SOS1 - Wikipedia [en.wikipedia.org]

- 6. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. RSK phosphorylates SOS1 creating 14-3-3 docking sites and negatively regulating MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Sos1-IN-14: A Potent and Selective Chemical Probe for Interrogating SOS1 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Son of sevenless homolog 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins. The conversion of RAS from its inactive GDP-bound state to an active GTP-bound state, catalyzed by SOS1, initiates downstream signaling cascades, most notably the MAPK/ERK pathway, which governs cell proliferation, differentiation, and survival. Dysregulation of the RAS/MAPK pathway is a hallmark of many human cancers, making SOS1 an attractive therapeutic target.

Sos1-IN-14 (also referred to as compound 13c) has emerged as a potent, selective, and orally active inhibitor of the SOS1-KRAS interaction.[1][2] Its high affinity and favorable pharmacological properties make it a valuable chemical probe for elucidating the biological functions of SOS1 and for exploring the therapeutic potential of SOS1 inhibition in KRAS-driven malignancies. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency and pharmacological properties.

Table 1: Biochemical and Cellular Activity

| Parameter | Value | Notes |

| Biochemical IC50 | 3.9 nM | Inhibition of the SOS1-KRAS protein-protein interaction.[1][2] |

| Cellular IC50 | 21 nM | Inhibition of SOS1 activity in a cellular context.[1][2] |

| In Vivo Efficacy | 83.0% tumor suppression | In a Mia-paca-2 pancreas xenograft mouse model at a dose of 50 mg/kg, administered orally once daily for 21 days.[1][2] this compound demonstrated more potent tumor suppression than the reference compound BI-3406.[1] |

Table 2: Pharmacokinetic Profile

| Species | Dosing Route | Bioavailability |

| Beagle | Oral | 86.8% |

Data for this table was extracted from a study on compound 13c, confirmed to be this compound.[1][2]

Table 3: Cytochrome P450 (CYP) Inhibition

| CYP Isoform | IC50 (μM) |

| CYP2D6 | 2.5 |

| CYP2C9 | 6.5 |

| CYP2C8 | 43.3 |

| CYP3A4 | 54.3 |

These data indicate a potential for drug-drug interactions.[1]

Signaling Pathway and Mechanism of Action

This compound functions by directly interfering with the protein-protein interaction between SOS1 and KRAS. This disruption prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS, thereby maintaining KRAS in its inactive state and inhibiting the activation of the downstream MAPK signaling cascade.

Caption: SOS1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound (compound 13c).

Biochemical Assay: SOS1-KRAS Protein-Protein Interaction (PPI) Assay

This assay quantifies the ability of a compound to disrupt the interaction between SOS1 and KRAS. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle: The assay relies on the proximity of two fluorophore-labeled binding partners (e.g., GST-tagged SOS1 and His-tagged KRAS). When in close proximity, excitation of a donor fluorophore (e.g., Europium cryptate) results in Förster Resonance Energy Transfer (FRET) to an acceptor fluorophore (e.g., d2), generating a specific signal. An inhibitor that disrupts the interaction will decrease the FRET signal.

Materials:

-

Recombinant human SOS1 protein (e.g., GST-tagged)

-

Recombinant human KRAS protein (e.g., His-tagged, loaded with GDP)

-

Anti-tag antibodies labeled with donor and acceptor fluorophores (e.g., anti-GST-Europium and anti-His-d2)

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the recombinant SOS1 and KRAS-GDP proteins to the wells.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding and inhibition.

-

Add the HTRF detection reagents (anti-GST-Europium and anti-His-d2 antibodies).

-

Incubate in the dark at room temperature for a further period (e.g., 60 minutes).

-

Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cellular Assay: p-ERK Inhibition Assay

This assay measures the effect of this compound on the downstream MAPK signaling pathway by quantifying the phosphorylation of ERK.

Principle: Inhibition of SOS1 prevents RAS activation, leading to a decrease in the phosphorylation of downstream kinases, including ERK. This can be measured using various techniques such as Western blotting or an in-cell Western assay.

Materials:

-

KRAS-mutant cancer cell line (e.g., DLD-1, Mia-paca-2)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and an antibody against a loading control (e.g., GAPDH)

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP for chemiluminescence, or a fluorescent dye for imaging)

-

SDS-PAGE gels and Western blotting equipment

-

Imaging system for detection

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane and incubate with primary antibodies against p-ERK, total ERK, and the loading control.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Detect the signal using an appropriate imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals.

-

Plot the normalized p-ERK levels against the compound concentration to determine the cellular IC50.

In Vivo Assay: Xenograft Tumor Growth Inhibition Study

This assay evaluates the anti-tumor efficacy of this compound in a living organism.

Principle: A human cancer cell line is implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

KRAS-mutant human cancer cell line (e.g., Mia-paca-2)

-

Matrigel or other appropriate vehicle for cell injection

-

This compound formulated for oral administration

-

Vehicle control for oral administration

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control orally, once daily.

-

Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weighing, pharmacodynamic marker analysis).

-

Calculate the percentage of tumor growth inhibition for the treated group compared to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a SOS1 inhibitor like this compound.

Caption: Workflow for SOS1 Inhibitor Discovery and Characterization.

Conclusion

This compound is a highly potent and selective chemical probe for the SOS1 protein. Its well-characterized biochemical and cellular activities, coupled with its oral bioavailability and in vivo efficacy, make it an invaluable tool for researchers investigating the role of SOS1 in health and disease. The experimental protocols detailed in this guide provide a framework for the further characterization and application of this compound and other novel SOS1 inhibitors in the field of cancer biology and drug discovery.

References

A Technical Guide to Sos1-IN-14: A Potent, Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, synthesis, and characterization of Sos1-IN-14, a potent and selective small-molecule inhibitor of Son of Sevenless homolog 1 (SOS1). This compound, also reported in the scientific literature as compound 13c , represents a significant advancement in the pursuit of therapies for KRAS-driven malignancies by targeting a key upstream regulator of RAS activity.[1][2][3]

Introduction: Targeting the SOS1-KRAS Interaction

The RAS family of small GTPases (KRAS, NRAS, HRAS) are critical signaling nodes that, when mutated, are implicated in approximately one-third of all human cancers. These proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. The guanine nucleotide exchange factor (GEF) SOS1 is a primary activator of RAS, catalyzing the exchange of GDP for GTP, thereby turning the switch "on".[4] This activation initiates downstream signaling cascades, most notably the MAPK/ERK pathway, which drive cell proliferation, survival, and differentiation.[4]

Inhibiting the protein-protein interaction between SOS1 and RAS presents a compelling therapeutic strategy. By preventing SOS1 from loading RAS with GTP, an inhibitor can effectively reduce the pool of active, oncogenic RAS, irrespective of the specific KRAS mutation. This compound was developed as a potent, orally bioavailable inhibitor that disrupts this critical interaction.[1][2][3]

The SOS1-RAS Signaling Pathway

SOS1 facilitates the activation of RAS proteins. This compound binds to a pocket on the SOS1 protein, preventing its interaction with RAS-GDP. This action blocks the nucleotide exchange process, keeping RAS in its inactive state and thereby inhibiting downstream oncogenic signaling through the RAF-MEK-ERK cascade.

Quantitative Data Summary

This compound (13c) demonstrates potent biochemical and cellular activity, favorable pharmacokinetics, and significant in vivo efficacy. Its performance is compared with the well-characterized SOS1 inhibitor, BI-3406.

Table 1: In Vitro Potency of this compound (13c)

| Compound | Biochemical IC₅₀ (nM) [SOS1::KRAS Interaction] | Cellular IC₅₀ (nM) [p-ERK Inhibition] |

|---|---|---|

| This compound (13c) | 3.9 | 21 |

| BI-3406 | 8.3 | - |

Data sourced from He, H., et al. (2022). J Med Chem.[1][3]

Table 2: Pharmacokinetic Profile of this compound (13c) in Beagles

| Compound | Dose Route | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | Bioavailability (F%) |

|---|---|---|---|---|---|

| This compound (13c) | IV | - | - | 10074 | - |

| This compound (13c) | PO | 1.83 | 3163 | 8749 | 86.8 |

Data sourced from He, H., et al. (2022). J Med Chem.[1][3]

Table 3: In Vivo Efficacy of this compound (13c)

| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) % |

|---|---|---|---|

| Mia-paca-2 Xenograft | This compound (13c) | 50 mg/kg, qd | 83.0 |

Data sourced from He, H., et al. (2022). J Med Chem.[1][3]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound are provided below.

The synthesis of this compound is a multi-step process starting from commercially available materials. The general scheme involves the construction of a tetracyclic quinazoline core, followed by the introduction of key side chains.

Detailed Protocol: The synthesis begins with methyl 4,5-difluoro-2-nitrobenzoate. A series of reactions including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, cyclization to form the quinazolinone core, and subsequent annulation to build the seven-membered ring are performed. The final step involves another SNAr reaction to couple the chiral side chain to the tetracyclic core, yielding the final product, this compound (13c). For precise reagents, conditions, and characterization data, refer to the supporting information of the source publication.[3]

This assay quantitatively measures the ability of a compound to disrupt the interaction between SOS1 and KRAS. A Homogeneous Time-Resolved Fluorescence (HTRF) method is utilized.[3]

Protocol:

-

Protein Preparation: Human recombinant SOS1 and KRAS(G12C) proteins are tagged with XL665 (acceptor) and Europium (Eu) cryptate (donor), respectively.

-

Assay Plate Preparation: The inhibitor compound (e.g., this compound) is serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA) and dispensed into a 384-well assay plate.

-

Reagent Addition: The tagged SOS1 and KRAS(G12C) proteins are added to the wells containing the test compound.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Detection: The plate is read on an HTRF-compatible plate reader. The FRET signal, generated when the donor and acceptor tags are in close proximity (i.e., when SOS1 and KRAS are interacting), is measured.

-

Data Analysis: The percentage of inhibition is calculated relative to DMSO (vehicle) controls. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

This assay assesses the functional consequence of SOS1 inhibition within a cellular context by measuring the phosphorylation of the downstream effector ERK.

Protocol:

-

Cell Culture: A KRAS-dependent cancer cell line (e.g., DLD-1) is cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are serum-starved and then treated with serial dilutions of this compound for a defined period (e.g., 2 hours).

-

Cell Lysis: The cells are washed and then lysed to release cellular proteins.

-

Detection: The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates are quantified using a sensitive immunoassay method, such as ELISA or AlphaLISA.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated for each concentration of the inhibitor. The IC₅₀ value is determined from the dose-response curve.[3]

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Model System: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: A human pancreatic cancer cell line with a KRAS mutation, such as Mia-paca-2, is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and vehicle control groups.

-

Dosing: this compound is administered orally (p.o.) once daily (qd) at a specified dose (e.g., 50 mg/kg). The vehicle group receives the formulation buffer.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days) throughout the study.

-

Endpoint and Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and vehicle groups.[1][3]

Conclusion

This compound (13c) is a highly potent, selective, and orally bioavailable SOS1 inhibitor that demonstrates significant anti-tumor activity in preclinical models of KRAS-driven cancer.[1][2][3] Its strong inhibition of the SOS1-KRAS interaction, coupled with a favorable pharmacokinetic and safety profile, positions it as a promising clinical candidate for the treatment of a broad range of tumors harboring KRAS mutations.[1][3] This technical guide summarizes the foundational data supporting its continued development.

References

- 1. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]

Biophysical Characterization of SOS1 Inhibitor Binding: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Sos1-IN-14" is not publicly available. This guide utilizes publicly accessible data for the well-characterized SOS1 inhibitor, BAY-293 , as a representative example to illustrate the principles and methodologies of biophysical characterization of small molecule binding to the Son of Sevenless homolog 1 (SOS1) protein.

Introduction

The Son of Sevenless homolog 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, central regulators of cell growth, proliferation, and differentiation. Dysregulation of the RAS signaling pathway, often through mutations in RAS or upstream regulators like SOS1, is a hallmark of many human cancers. Consequently, inhibiting the interaction between SOS1 and RAS has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the biophysical characterization of small molecule inhibitors binding to SOS1, using BAY-293 as a primary example. The intended audience includes researchers, scientists, and drug development professionals.

SOS1 Signaling Pathway

SOS1 facilitates the exchange of GDP for GTP on RAS, leading to its activation. This process is a key upstream event in the RAS/MAPK signaling cascade. The following diagram illustrates the central role of SOS1 in this pathway.

Caption: The SOS1-mediated RAS activation pathway.

Quantitative Data Summary

The following tables summarize the quantitative biophysical and biochemical data for the interaction of the representative inhibitor BAY-293 with SOS1. This data is crucial for understanding the inhibitor's potency, binding mechanism, and selectivity.

Table 1: Binding Affinity and Potency of BAY-293 against SOS1

| Parameter | Value | Method | Reference |

| IC50 (KRAS-SOS1 Interaction) | 21 nM | HTRF Assay | [1] |

| KD (Binding to SOS1cat) | 36 nM | Isothermal Titration Calorimetry (ITC) | [2] |

| IC50 (SOS1-mediated Nucleotide Exchange) | 320 nM (initial hit) | HTRF Assay | [3] |

Table 2: Thermodynamic Parameters of BAY-293 Binding to SOS1cat

| Parameter | Value | Unit | Method | Reference |

| Binding Enthalpy (ΔH) | -14.1 | kcal/mol | Isothermal Titration Calorimetry (ITC) | [2] |

| Entropic Penalty (-TΔS) | +5.5 | kcal/mol | Isothermal Titration Calorimetry (ITC) | [2] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of biophysical data. The following sections describe the core experimental protocols used to characterize the binding of inhibitors like BAY-293 to SOS1.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Experimental Workflow:

Caption: Workflow for Isothermal Titration Calorimetry.

Methodology:

-

Protein and Compound Preparation: Purified catalytic domain of SOS1 (SOS1cat) is extensively dialyzed against the experimental buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). The inhibitor is dissolved in the same final dialysis buffer to minimize heat of dilution effects.

-

ITC Experiment: The SOS1cat solution is placed in the sample cell of the calorimeter. The inhibitor solution is loaded into the injection syringe. A series of small, defined injections of the inhibitor are made into the protein solution.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per mole of injectant. This is then plotted against the molar ratio of inhibitor to protein to generate a binding isotherm. The isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the KD, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. It provides association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).

Experimental Workflow:

Caption: Workflow for Surface Plasmon Resonance.

Methodology:

-

Chip Preparation and Ligand Immobilization: A sensor chip (e.g., CM5) is activated. The purified SOS1 protein (ligand) is then covalently immobilized onto the chip surface.

-

Analyte Injection: A series of concentrations of the inhibitor (analyte) in running buffer are flowed over the sensor chip surface.

-

Association and Dissociation Phases: The binding of the inhibitor to the immobilized SOS1 is monitored in real-time as an increase in the SPR signal (association phase). Subsequently, running buffer without the inhibitor is flowed over the chip, and the dissociation of the inhibitor is monitored as a decrease in the SPR signal (dissociation phase).

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon) and dissociation rate (koff). The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are commonly used in high-throughput screening to measure protein-protein interactions. In the context of SOS1, this assay can be used to quantify the ability of an inhibitor to disrupt the interaction between SOS1 and KRAS.

Methodology:

-

Reagent Preparation: Recombinant, tagged versions of SOS1 and KRAS are used. For example, GST-tagged SOS1 and His-tagged KRAS.

-

Assay Principle: An anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and an anti-His antibody conjugated to an acceptor fluorophore (e.g., d2) are used. When SOS1 and KRAS interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal upon excitation of the donor.

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of the test inhibitor. An effective inhibitor will disrupt the SOS1-KRAS interaction, leading to a decrease in the FRET signal.

-

Data Analysis: The HTRF signal is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to inhibit 50% of the SOS1-KRAS interaction.

Conclusion

The biophysical characterization of small molecule inhibitors binding to SOS1 is a multi-faceted process that employs a range of complementary techniques. As demonstrated with the representative inhibitor BAY-293, methods such as ITC, SPR, and HTRF provide critical quantitative data on binding affinity, thermodynamics, kinetics, and potency. This information is indispensable for the rational design and optimization of novel SOS1 inhibitors for the treatment of RAS-driven cancers. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers in this field.

References

The Role of Sos1 Inhibitors in Modulating Guanine Nucleotide Exchange Factor Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (Sos1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins. Sos1 facilitates the exchange of GDP for GTP on RAS, converting it from an inactive to an active state. This activation triggers downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is fundamental in regulating cell proliferation, differentiation, and survival. Dysregulation of the RAS/MAPK pathway, often through mutations in RAS genes, is a hallmark of many human cancers, making Sos1 an attractive therapeutic target. This technical guide provides an in-depth analysis of the effect of small molecule inhibitors on Sos1 GEF activity, with a focus on their mechanism of action, quantitative inhibitory properties, and the experimental methodologies used for their characterization. While the specific compound "Sos1-IN-14" is not documented in publicly available scientific literature, this guide will utilize data from well-characterized Sos1 inhibitors, such as BI-3406 and MRTX0902, as representative examples of this class of therapeutic agents.

Mechanism of Action of Sos1 Inhibitors

Sos1 inhibitors are small molecules designed to disrupt the protein-protein interaction (PPI) between Sos1 and RAS.[1][2] By binding to a pocket on the catalytic domain of Sos1, these inhibitors prevent RAS from accessing the nucleotide exchange site.[3][4] This blockade effectively stalls the GDP-GTP exchange process, leading to an accumulation of RAS in its inactive, GDP-bound form. Consequently, the downstream signaling through the MAPK pathway is attenuated, resulting in reduced phosphorylation of key kinases like MEK and ERK, and ultimately inhibiting cancer cell proliferation.[5]

Quantitative Analysis of Sos1 Inhibition

The potency and efficacy of Sos1 inhibitors are determined through various biochemical and cellular assays. The data presented below are for representative Sos1 inhibitors and showcase the typical quantitative parameters used to characterize these compounds.

| Inhibitor | Assay Type | Target | Parameter | Value | Reference |

| BI-3406 | HTRF PPI Assay | KRAS G12C/SOS1 | IC50 | 31 nM | [6] |

| MRTX0902 | HTRF Binding Assay | SOS1 | Ki | 2.1 nmol/L | [2] |

| MRTX0902 | HTRF PPI Assay | SOS1:KRAS WT | IC50 | 13.8 nmol/L | [2] |

| MRTX0902 | HTRF PPI Assay | SOS1:KRAS G12C | IC50 | 30.7 nmol/L | [2] |

| MRTX0902 | HTRF PPI Assay | SOS1:KRAS G12D | IC50 | 16.6 nmol/L | [2] |

| MRTX0902 | HTRF PPI Assay | SOS1:KRAS G12V | IC50 | 24.1 nmol/L | [2] |

| MRTX0902 | HTRF GEF Assay | SOS1-mediated GTP exchange | IC50 | 15 nmol/L | [2] |

| SIAIS562055 | SPR Assay | SOS1 | K_D_ | 95.9 nmol/L | [1] |

| SIAIS562055 | HTRF PPI Assay | SOS1/KRAS G12C | IC50 | 95.7 nmol/L | [1] |

| SIAIS562055 | HTRF PPI Assay | SOS1/KRAS G12D | IC50 | 134.5 nmol/L | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Sos1 inhibitor activity. The following sections describe the key experimental protocols.

Biochemical Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction (PPI) Assay:

This assay is used to measure the ability of a compound to disrupt the interaction between Sos1 and KRAS.

-

Principle: The assay utilizes recombinant, tagged Sos1 and KRAS proteins. One protein is labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the proteins interact, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). The addition of an inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

Protocol:

-

Recombinant His-tagged Sos1 and GST-tagged KRAS are used.

-

An anti-His antibody conjugated to the donor fluorophore and an anti-GST antibody conjugated to the acceptor fluorophore are added to the reaction.

-

The test compound (Sos1 inhibitor) at varying concentrations is incubated with the protein-antibody mixture.

-

The reaction is allowed to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader at two wavelengths (emission of the donor and acceptor).

-

The ratio of the acceptor to donor signal is calculated, and IC50 values are determined by plotting the signal ratio against the inhibitor concentration.[6]

-

2. Surface Plasmon Resonance (SPR) Assay:

SPR is employed to determine the binding affinity and kinetics of an inhibitor to Sos1.

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to a ligand (Sos1) immobilized on the chip. This change is proportional to the mass of the bound analyte.

-

Protocol:

-

Recombinant Sos1 protein is immobilized on a sensor chip.

-

A solution containing the Sos1 inhibitor at various concentrations is flowed over the chip surface.

-

The association and dissociation of the inhibitor are monitored in real-time by measuring the change in the SPR signal.

-

The resulting sensorgrams are fitted to a binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K_D_).[1]

-

3. Guanine Nucleotide Exchange Factor (GEF) Assay:

This assay directly measures the catalytic activity of Sos1 in promoting nucleotide exchange on RAS and the inhibitory effect of a compound on this process.

-

Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) pre-loaded onto RAS with unlabeled GTP. In the presence of active Sos1, the fluorescent GDP is released, causing a decrease in fluorescence polarization or intensity. An inhibitor of Sos1 will prevent this exchange, resulting in a stable fluorescence signal.

-

Protocol:

-

Recombinant RAS protein is loaded with a fluorescent GDP analog.

-

The test compound is incubated with recombinant Sos1.

-

The RAS-fluorescent GDP complex is added to the Sos1-inhibitor mixture.

-

The reaction is initiated by the addition of a molar excess of unlabeled GTP.

-

The change in fluorescence is monitored over time using a fluorescence plate reader.

-

The rate of nucleotide exchange is calculated, and the IC50 of the inhibitor is determined.[7]

-

Cellular Assays

1. Phospho-ERK (pERK) Assay:

This assay quantifies the level of phosphorylated ERK in cells, a downstream marker of RAS/MAPK pathway activation.

-

Principle: Cells are treated with the Sos1 inhibitor, and the level of pERK is measured using techniques like Western blotting or enzyme-linked immunosorbent assay (ELISA). A potent Sos1 inhibitor will lead to a dose-dependent decrease in pERK levels.

-

Protocol (Western Blot):

-

Cancer cells with a known KRAS mutation are seeded in culture plates.

-

Cells are treated with varying concentrations of the Sos1 inhibitor for a specified time.

-

Cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for pERK and total ERK (as a loading control).

-

Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.

-

The band intensities are quantified to determine the ratio of pERK to total ERK.[5]

-

2. Cell Proliferation Assay:

This assay assesses the anti-proliferative effect of the Sos1 inhibitor on cancer cells.

-

Principle: The assay measures the number of viable cells after a period of treatment with the inhibitor. Common methods include MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity as a proxy for cell number.

-

Protocol (CellTiter-Glo):

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a range of concentrations of the Sos1 inhibitor.

-

After a prolonged incubation period (e.g., 72 hours), the CellTiter-Glo reagent, which measures ATP levels, is added to each well.

-

Luminescence is measured using a plate reader.

-

The cell viability is calculated as a percentage of the untreated control, and the GI50 (concentration for 50% growth inhibition) is determined.[5]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

Caption: The RAS/MAPK signaling pathway and the mechanism of Sos1 inhibition.

Caption: Experimental workflow for the HTRF-based Protein-Protein Interaction assay.

Caption: Workflow for the cellular phospho-ERK Western Blot assay.

Conclusion

Inhibitors of Sos1 represent a promising therapeutic strategy for cancers driven by dysregulated RAS signaling. By effectively blocking the GEF activity of Sos1, these compounds prevent the activation of RAS and its downstream pro-proliferative pathways. The quantitative characterization of these inhibitors through a suite of biochemical and cellular assays is essential for their preclinical and clinical development. The methodologies and data presented in this guide provide a comprehensive overview of the core principles and techniques used to evaluate the effect of Sos1 inhibitors on guanine nucleotide exchange factor activity. Further research and development in this area hold the potential to deliver novel and effective treatments for a range of RAS-driven malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]

- 7. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Targets of SOS1 Inhibitors: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Sos1-IN-14". This guide, therefore, focuses on the cellular targets and mechanisms of action of well-characterized, potent SOS1 inhibitors, such as BI-3406, which exhibit activities in the nanomolar range and serve as representative examples for this class of molecules. The data and protocols presented are compiled from studies on these surrogate compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins. SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to an active, signal-transducing state. Hyperactivation of the RAS signaling pathway, often due to mutations in RAS genes, is a major driver in a significant portion of human cancers. Consequently, inhibiting SOS1 has emerged as a promising therapeutic strategy to attenuate RAS-driven oncogenesis. This document provides an in-depth guide to the cellular targets of SOS1 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Core Cellular Target: The SOS1-RAS Interaction

The primary cellular target of SOS1 inhibitors is the protein-protein interaction (PPI) between SOS1 and RAS. By binding to a pocket on SOS1, these inhibitors allosterically prevent it from engaging with and activating RAS. This blockade of the SOS1-RAS PPI is the foundational mechanism through which these compounds exert their anti-cancer effects.

Quantitative Data on SOS1 Inhibition

The efficacy of SOS1 inhibitors is quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data for representative SOS1 inhibitors like BI-3406 and BAY-293.

Table 1: Biochemical Activity of Representative SOS1 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| BI-3406 | AlphaScreen | SOS1-KRAS G12C Interaction | 20 | |

| BI-3406 | AlphaScreen | SOS1-KRAS G12D Interaction | 14 | |

| BAY-293 | Biochemical Interaction Assay | KRAS-SOS1 Interaction | 21 | [1] |

Table 2: Cellular Activity of Representative SOS1 Inhibitors

| Compound | Cell Line | Assay Type | Effect | IC50 / Measurement | Reference |

| BI-3406 | H727 (KRAS G12V) | Cell Viability | Inhibition of cell growth | ~100-1000 nM | [2] |

| BI-3406 | A549 (KRAS G12S) | Cell Viability | Inhibition of cell growth | ~100-1000 nM | [2] |

| BAY-293 | K-562 (WT KRAS) | pERK Levels | Inhibition of ERK phosphorylation | ~100 nM | [3] |

| BAY-293 | Calu-1 (KRAS G12C) | pERK Levels | ~50% inhibition of ERK phosphorylation | ~1 µM | [1][3] |

| BI-3406 | SW620 (KRAS G12V) | SOS1 Degradation (as part of a PROTAC) | >90% degradation | - | [4] |

Signaling Pathways Modulated by SOS1 Inhibition

SOS1 inhibitors primarily impact the RAS/MAPK signaling cascade. By preventing RAS activation, these compounds lead to a reduction in the activity of downstream effectors.

References

- 1. pnas.org [pnas.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Sos1-IN-14 for Studying Protein-Protein Interactions

This guide provides a comprehensive overview of this compound, a potent and selective small molecule inhibitor of the Son of Sevenless 1 (Sos1) protein. It is intended for professionals in research and drug development who are focused on the RAS signaling pathway and the study of protein-protein interactions (PPIs). This document details the mechanism of action of this compound, presents key quantitative data, and provides detailed protocols for relevant biochemical and cellular assays.

Introduction: The Role of Sos1 in RAS Signaling

The Son of Sevenless (Sos) proteins, with Sos1 being a primary isoform, are crucial guanine nucleotide exchange factors (GEFs).[1] Their main function is to activate RAS proteins (KRAS, NRAS, and HRAS) by catalyzing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP).[2][3] This activation is a critical step in signal transduction, initiating downstream cascades like the RAS-RAF-MEK-ERK (MAPK) pathway, which governs cell proliferation, differentiation, and survival.[1][3]

Mutations in RAS genes are among the most common oncogenic drivers, occurring in up to 30% of all human cancers.[1][4] These mutations often lock RAS in a constitutively active, GTP-bound state.[1] Targeting the Sos1:RAS protein-protein interaction has emerged as a viable therapeutic strategy to maintain RAS in its inactive, GDP-bound state, thereby suppressing oncogenic signaling.[5][6] Small molecule inhibitors that disrupt this interaction are valuable tools for both therapeutic development and basic research.

This compound: A Potent Chemical Probe

This compound is a potent, selective, and orally active small molecule inhibitor designed to specifically disrupt the Sos1:KRAS interaction.[7] Its high affinity and specificity make it an excellent chemical probe for investigating the biological consequences of Sos1 inhibition and for studying the dynamics of the Sos1:RAS PPI. By preventing the formation of the Sos1:KRAS complex, this compound blocks the reloading of RAS with GTP, leading to the downregulation of the MAPK pathway and subsequent anti-proliferative effects in RAS-dependent cancer models.[8][9]

Mechanism of Action

This compound functions as a non-covalent, allosteric inhibitor. It binds to a well-defined pocket within the catalytic domain of Sos1, a region crucial for engaging with RAS.[10] This binding event sterically hinders the docking of RAS onto Sos1, effectively preventing the nucleotide exchange process. The result is a decrease in the cellular pool of active, GTP-bound RAS and a corresponding reduction in downstream signaling.

Caption: Mechanism of this compound action.

Quantitative Data on Sos1 Inhibitors

The potency of Sos1 inhibitors is typically evaluated through biochemical and cell-based assays. The following table summarizes key inhibitory concentration (IC₅₀) values for this compound and other well-characterized Sos1 inhibitors for comparison.

| Compound | Assay Type | Target Interaction | IC₅₀ Value | Reference(s) |

| This compound | Biochemical | Sos1-KRAS | 3.9 nM | [7] |

| BI-3406 | Biochemical | Sos1::KRAS(G12C) | 8.3 nM | [11] |

| BAY-293 | Biochemical | KRAS–Sos1 | 21 nM | [8][9] |

| Compound 14 | Biochemical | Sos1::KRAS(G12C) | 6.0 nM | [11] |

| 22h (analogue) | Cellular (p-ERK Inhibition in DLD-1 cells) | Sos1-KRAS | 1.8 nM | [11] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize Sos1 inhibitors like this compound.

Biochemical Assay: TR-FRET Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block Sos1-mediated exchange of fluorescently-labeled GDP for GTP on the KRAS protein.[12][13]

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to monitor the binding state of KRAS. KRAS protein is labeled with a donor fluorophore (e.g., terbium cryptate), and a fluorescently labeled GDP analogue (e.g., BODIPY-GDP) acts as the acceptor. When bound, FRET occurs. The addition of unlabeled GTP and Sos1 catalyzes the release of the fluorescent GDP, causing a decrease in the FRET signal. An effective inhibitor will prevent this exchange, thus maintaining a high FRET signal.

Materials:

-

Recombinant human KRAS protein

-

Recombinant human Sos1 catalytic domain (e.g., residues 564-1049)

-

Fluorescently labeled GDP (e.g., BODIPY FL-GDP)

-

Guanosine-5'-triphosphate (GTP)

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP, 0.01% BSA

-

Test compound (this compound) serially diluted in DMSO

-

384-well low-volume microplates (black)

-

TR-FRET plate reader

Procedure:

-

Prepare KRAS-GDP Complex: Incubate KRAS protein with a molar excess of fluorescent GDP in assay buffer for 60 minutes at room temperature to ensure complete loading.

-

Compound Plating: Dispense test compounds (e.g., 50 nL) at various concentrations into the 384-well plate. Include DMSO-only wells as negative controls (0% inhibition) and wells without Sos1 as positive controls (100% inhibition).

-

Add Sos1: Prepare a solution of the Sos1 catalytic domain in assay buffer and dispense into all wells except the positive controls.

-

Add KRAS-GDP Complex: Dispense the pre-formed KRAS-fluorescent GDP complex into all wells.

-

Initiate Exchange Reaction: Prepare a solution of GTP in assay buffer and add it to all wells to start the nucleotide exchange reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at donor and acceptor wavelengths).

-

Data Analysis: Calculate the ratio of acceptor to donor emission. Normalize the data to controls and fit the resulting concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

References

- 1. pnas.org [pnas.org]

- 2. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Targeting RAS oncogenesis with SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biorxiv.org [biorxiv.org]

The Emergence of Sos1-IN-14: A Technical Guide to its Early-Stage Evaluation in Pancreatic Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a five-year survival rate lingering in the single digits. A staggering majority of PDAC cases are driven by mutations in the KRAS oncogene, which locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. The Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor (GEF), is a critical activator of KRAS, facilitating the exchange of GDP for GTP. Consequently, inhibiting the SOS1-KRAS interaction has emerged as a promising therapeutic strategy to target KRAS-driven cancers, including pancreatic cancer. This technical guide focuses on the early-stage research of a novel and potent SOS1 inhibitor, Sos1-IN-14, in pancreatic cancer models. We will delve into its mechanism of action, present key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize the underlying biological and experimental frameworks.

Mechanism of Action of this compound

This compound is a potent, selective, and orally active small molecule inhibitor of SOS1. Its primary mechanism of action is the disruption of the protein-protein interaction between SOS1 and KRAS. By binding to SOS1, this compound prevents the SOS1-mediated nucleotide exchange on KRAS, thereby reducing the levels of active, GTP-bound KRAS. This leads to the downregulation of downstream oncogenic signaling pathways, most notably the MAPK/ERK pathway, which is crucial for the proliferation and survival of KRAS-mutant pancreatic cancer cells.

Below is a diagram illustrating the SOS1-KRAS signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The preclinical evaluation of this compound has yielded promising quantitative data regarding its potency and efficacy in pancreatic cancer models. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value | Cell Line | Reference |

| Biochemical Assay | IC50 | 3.9 nM | - | [1][2] |

| Cellular Assay | IC50 | 21 nM | Not specified | [1][2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Tumor Suppression | Reference |

| Xenograft Mice | Mia-Paca-2 | This compound | 50 mg/kg; p.o.; qd | 83.0% | [1] |

p.o. (per os): administered orally; qd (quaque die): once a day.

Table 3: Pharmacokinetic Profile of this compound

| Species | Bioavailability | Reference |

| Beagle | 86.8% | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound and other relevant Sos1 inhibitors in pancreatic cancer models.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Pancreatic cancer cell lines (e.g., MIA PaCa-2, AsPC-1, BxPC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using a dose-response curve fitting software.[3][4][5]

MIA PaCa-2 Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

MIA PaCa-2 pancreatic cancer cells

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest MIA PaCa-2 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

-

Data Analysis: Calculate the percentage of tumor growth inhibition compared to the control group.[6][7][8]

Patient-Derived Pancreatic Cancer Organoid (PDO) Culture and Drug Screening

PDOs are three-dimensional cultures derived from patient tumors that more accurately recapitulate the in vivo tumor microenvironment and are valuable for preclinical drug testing.

Materials:

-

Fresh pancreatic tumor tissue from patients

-

Digestion enzymes (e.g., collagenase, dispase)

-

Matrigel

-

Organoid growth medium

-

96-well or 384-well plates

-

This compound

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

-

Tissue Digestion: Mince the tumor tissue and digest it with a cocktail of enzymes to obtain a single-cell suspension or small cell clusters.

-

Organoid Seeding: Embed the cells in Matrigel domes in multi-well plates and overlay with specialized organoid growth medium.

-

Organoid Culture: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids as they grow.

-

Drug Screening: Dissociate established organoids into small fragments or single cells and seed them in Matrigel in 96-well or 384-well plates. After a few days, add various concentrations of this compound.

-

Viability Assessment: After a set incubation period (e.g., 5-7 days), assess organoid viability using a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: Generate dose-response curves and calculate IC50 values to determine the sensitivity of the patient-derived organoids to the inhibitor.[9][10][11]

Visualizing the Research Workflow

To provide a clear overview of the preclinical evaluation process for a Sos1 inhibitor like this compound, the following diagrams illustrate the typical experimental workflow and the logical relationships in compound screening.

Conclusion